

"2-Chloro-5-(trifluoromethyl)pyrazine" molecular weight and formula

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Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)pyrazine

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Technical Guide: 2-Chloro-5-(trifluoromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Chloro-5-(trifluoromethyl)pyrazine**, a key intermediate in the development of novel therapeutic agents and other specialized chemical applications. This document includes its molecular formula and weight, a summary of its physicochemical properties, and a detailed, plausible experimental protocol for its synthesis.

Core Compound Data

2-Chloro-5-(trifluoromethyl)pyrazine is a halogenated heterocyclic compound. Its trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science.

Quantitative Data Summary

The key quantitative properties of **2-Chloro-5-(trifluoromethyl)pyrazine** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C5H2ClF3N2[1][2]
Molecular Weight	182.53 g/mol [1][2]
Density	1.478 g/mL at 25 °C[2][3]
Boiling Point	153.4 ± 35.0 °C at 760 mmHg[4]
Flash Point	66.1 °C[2]
Refractive Index	n _{20/D} 1.448[2][3]

Experimental Protocols

While a specific, publicly available, step-by-step synthesis protocol for **2-Chloro-5-(trifluoromethyl)pyrazine** is not readily found in the searched literature, a plausible and detailed methodology can be adapted from the synthesis of structurally similar compounds, such as 2-chloro-5-trifluoromethoxypyrazine. The following protocol is a proposed synthetic route based on established chemical transformations.

Proposed Synthesis of 2-Chloro-5-(trifluoromethyl)pyrazine via Halogen Exchange

This proposed method involves the fluorination of a trichloromethyl precursor using a Swarts reaction, a well-established method for introducing fluorine into organic molecules.

Materials:

- 2-Chloro-5-(trichloromethyl)pyrazine
- Antimony trifluoride (SbF₃), freshly sublimated
- Antimony pentachloride (SbCl₅)
- Dichloromethane (CH₂Cl₂)
- Potassium carbonate (K₂CO₃)

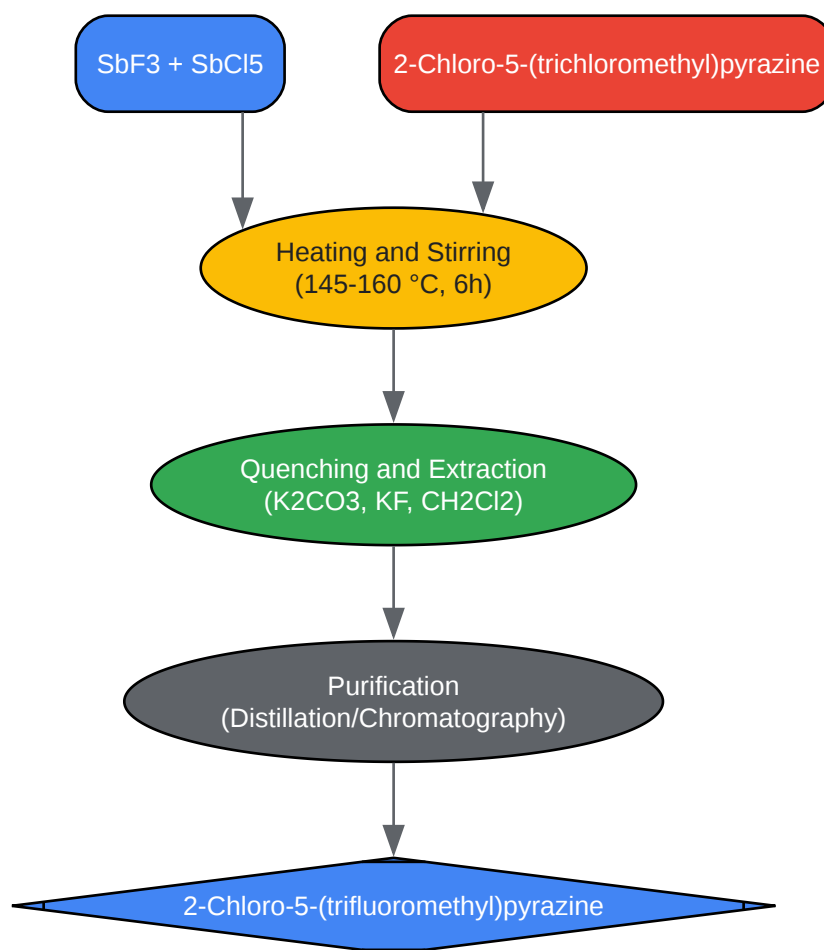
- Potassium fluoride (KF)
- Water

Procedure:

- A mixture of freshly sublimated SbF₃ (0.58 mol) and SbCl₅ (0.06 mol) is heated at 125–130 °C for 15 minutes in a suitable reaction vessel equipped with a stirrer and a condenser.
- 2-Chloro-5-(trichloromethyl)pyrazine (0.19 mol) is added in portions to this mixture at 100 °C.
- The reaction mixture is then stirred at 145–150 °C for 5 hours, followed by an additional hour at 155–160 °C to ensure the completion of the reaction.
- After cooling to room temperature, the mixture is suspended in CH₂Cl₂ (700 mL).
- A solution of K₂CO₃ (1 mol) in 700 mL of water and a solution of KF (3 mol) in 500 mL of water are carefully added to the mixture to neutralize the reaction and quench the antimony salts.
- The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is then purified by vacuum distillation or column chromatography to yield **2-Chloro-5-(trifluoromethyl)pyrazine**.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of **2-Chloro-5-(trifluoromethyl)pyrazine**.



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Caption: Proposed synthesis workflow for **2-Chloro-5-(trifluoromethyl)pyrazine**.

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